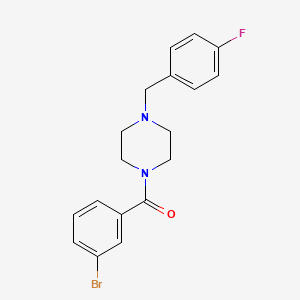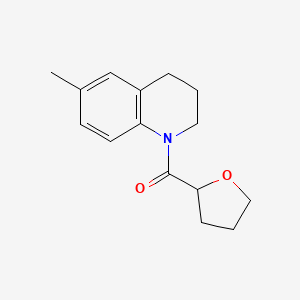![molecular formula C15H14N2O3 B4179754 N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)
N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide
描述
N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as BRL-15572, is a synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
作用机制
BRL-15572 is a potent and selective inhibitor of the N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide enzyme, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, BRL-15572 increases the levels of anandamide, which can activate cannabinoid receptors in the brain and peripheral tissues. This can produce a variety of physiological and behavioral effects, including analgesia, anti-inflammatory effects, anxiolysis, and antidepressant effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to produce a variety of biochemical and physiological effects, including inhibition of N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide activity, increased levels of endocannabinoids, activation of cannabinoid receptors, and modulation of neurotransmitter systems. These effects can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, as well as effects on addiction, obesity, and metabolic disorders.
实验室实验的优点和局限性
The advantages of using BRL-15572 in lab experiments include its potent and selective inhibition of N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, its ability to increase the levels of endocannabinoids, and its potential therapeutic applications in various diseases. However, the limitations of using BRL-15572 include its potential off-target effects, its limited solubility in water, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of BRL-15572, including:
1. Investigation of its potential therapeutic applications in other diseases, such as epilepsy, neurodegenerative disorders, and cancer.
2. Development of more potent and selective N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibitors with improved pharmacokinetic properties.
3. Investigation of the potential synergy between BRL-15572 and other drugs or therapies.
4. Investigation of the potential side effects and toxicity of BRL-15572 at different doses and in different animal models.
5. Investigation of the potential mechanisms underlying the effects of BRL-15572 on addiction, obesity, and metabolic disorders.
Conclusion:
In conclusion, BRL-15572 is a synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective inhibitor of the N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide enzyme, which is responsible for the degradation of the endocannabinoid anandamide. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for its research and development.
科学研究应用
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids, such as anandamide, in the brain and peripheral tissues, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. BRL-15572 has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.
属性
IUPAC Name |
N-(1-pyridin-4-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-4-6-16-7-5-11)17-15(18)12-2-3-13-14(8-12)20-9-19-13/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSTFOIPDPNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-4-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
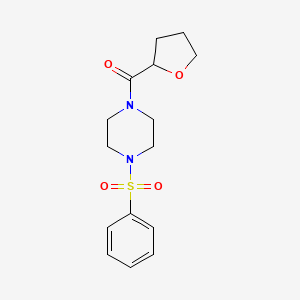
![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)
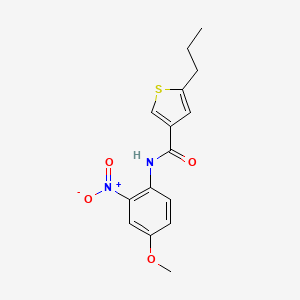

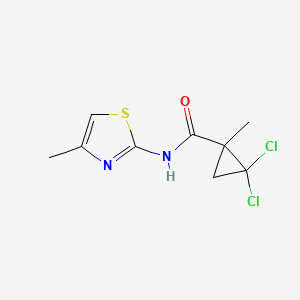
![2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)
